1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-6,7-difluorobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2/c14-10-6-7-11-13(12(10)15)17(8-16-11)9-4-2-1-3-5-9/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQJIHCSKKIAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742907 | |
| Record name | 1-Cyclohexyl-6,7-difluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-58-7 | |
| Record name | 1H-Benzimidazole, 1-cyclohexyl-6,7-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-6,7-difluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Cyclohexyl 6,7 Difluoro 1,3 Benzodiazole and Analogues
Retrosynthetic Analysis of the 1,3-Benzodiazole Core
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. researchgate.netyoutube.com For 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole, two primary disconnection approaches are considered for the benzodiazole core.
Pathway A involves an initial disconnection of the N-cyclohexyl bond via a functional group interconversion (FGI), leading to the unsubstituted 6,7-difluoro-1,3-benzodiazole intermediate. This intermediate can then be disconnected across the C-N bonds of the imidazole (B134444) ring. This approach simplifies the synthesis into three main stages: formation of the fluorinated aromatic diamine, cyclization to form the benzodiazole ring, and subsequent N-alkylation.
Pathway B disconnects the imidazole ring as the first step. This cleavage suggests a precursor such as N-cyclohexyl-4,5-difluoro-o-phenylenediamine, which already contains the crucial cyclohexyl moiety. This precursor can then be cyclized with a one-carbon (C1) electrophile to form the target molecule in a more convergent manner.
A third, more modern approach, often involving transition-metal catalysis, disconnects one C-N and one C-C or C-X bond, envisioning a cyclization cascade from a suitably functionalized and substituted aniline (B41778) precursor. nih.govacs.org
Precursor Synthesis and Functionalization Strategies
The success of any synthetic route is contingent on the efficient preparation of key intermediates. For the target molecule, the critical precursors are a fluorinated aromatic diamine and a source for the cyclohexyl group.
The synthesis of fluorinated aromatic compounds, particularly o-phenylenediamines, is a well-documented field, often driven by the need for advanced polymer and pharmaceutical synthesis. researchgate.netnasa.govmdpi.com A common strategy to obtain the required 4,5-difluoro-1,2-phenylenediamine precursor begins with a commercially available difluorobenzene derivative.
For instance, the synthesis can start from 1,2-difluoro-4-nitrobenzene. A subsequent nitration reaction, followed by controlled reduction of both nitro groups, yields the target diamine. The reduction step is critical and can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). organic-chemistry.org An alternative route involves the nucleophilic aromatic substitution (SNAr) on a more heavily halogenated and activated benzene (B151609) ring, followed by reduction. mdpi.com
Table 1: Selected Methods for Nitro Group Reduction in Fluorinated Aromatics
| Reducing Agent System | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|
| Fe / NH₄Cl / H₂O | Ethanol/Water | Reflux | High | organic-chemistry.org |
| SnCl₂·2H₂O | Ethanol | Reflux | Good-Excellent | N/A |
The cyclohexyl group can be introduced either before or after the formation of the benzodiazole ring.
N-Alkylation of Pre-formed Benzodiazole: If 6,7-difluorobenzimidazole is synthesized first, the cyclohexyl group can be appended via N-alkylation. This reaction typically involves treating the benzodiazole with a cyclohexyl halide (e.g., cyclohexyl bromide) or a cyclohexyl sulfonate ester in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as DMF or acetonitrile (B52724).
Synthesis via N-Substituted Diamine: Following Pathway B, a mono-N-cyclohexylated diamine is required. This can be prepared through several methods, including the reductive amination of cyclohexanone (B45756) with one of the amino groups of 4,5-difluoro-1,2-phenylenediamine, provided the other amino group is suitably protected. More modern approaches like the Buchwald-Hartwig or Ullmann cross-coupling reactions can be employed to couple a protected or selectively reactive difluoro-bromo-aniline with cyclohexylamine. organic-chemistry.orgresearchgate.net
Cyclization Reactions for 1,3-Benzodiazole Ring Formation
The final and defining step of the synthesis is the closure of the five-membered imidazole ring to form the benzodiazole system.
The most traditional and widely used method for benzimidazole (B57391) synthesis is the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile. rsc.orgmdpi.com This reaction, often referred to as the Phillips synthesis when using carboxylic acids, is robust and tolerates a wide range of functional groups.
When starting with N-cyclohexyl-4,5-difluoro-o-phenylenediamine, condensation with reagents like formic acid or triethyl orthoformate under acidic conditions (e.g., using p-toluenesulfonic acid) or at high temperatures leads to the formation of the imidazole ring. nih.gov The reaction proceeds through the initial formation of an amidine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final benzodiazole. mdpi.com
Table 2: Common C1 Synthons for Benzimidazole Formation from Diamines
| C1 Reagent | Catalyst/Conditions | Notes | Reference |
|---|---|---|---|
| Formic Acid | Reflux or mineral acid | Classical method, often high yielding. | organic-chemistry.org |
| Aldehydes (R-CHO) | Oxidizing agent or catalyst | Yields 2-substituted benzimidazoles. | rsc.org |
| Triethyl Orthoformate | p-TSA, reflux | Forms unsubstituted C2-position. | acs.org |
Modern organic synthesis has increasingly turned to transition-metal catalysis for the efficient construction of heterocyclic rings. Palladium-catalyzed reactions, in particular, offer mild conditions and excellent functional group tolerance for benzimidazole synthesis. rsc.orgacs.orgrsc.org
These methods often involve an intramolecular C-N bond formation. A typical strategy might start with a precursor like N-(2-bromo-3,4-difluorophenyl)cyclohexanamine. This intermediate, upon reaction with a source of carbon and nitrogen (such as an isocyanide or through a carbonylative coupling followed by reaction with an amine), can undergo a palladium-catalyzed cyclization to form the benzimidazole ring. nih.govacs.org These reactions often utilize a palladium(II) salt like Pd(OAc)₂ or a Pd(0) source, in combination with a phosphine (B1218219) ligand and a base. acs.org The choice of ligand is often crucial for achieving high yields. rsc.orgrsc.org
Table 3: Representative Palladium-Catalyzed Benzimidazole Syntheses | Precursor Type | Catalyst System | Conditions | Notes | Reference | | :--- | :--- | :--- | :--- | | o-Haloaniline & Amine | Pd(OAc)₂, Ligand, Base | 100-150 °C | Intramolecular C-N coupling. | acs.org | | o-Nitroaniline & Alcohol | Pd/C, Base | 80 °C | Reductive cyclization/hydrogen transfer. | rsc.org | | o-Halophenyl Imidate | Pd(OAc)₂, Ligand, Base | Microwave, 150 °C | Reaction with N-nucleophiles. | acs.org |
Microwave-Assisted Synthesis Protocols
The application of microwave irradiation in organic synthesis has been shown to dramatically reduce reaction times, improve yields, and enhance product purity. In the context of fluorinated benzodiazoles, microwave-assisted synthesis offers a powerful alternative to conventional heating methods for constructing the core heterocyclic system. These protocols often involve the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid. For a compound such as this compound, a typical microwave-assisted approach would involve the reaction of 4,5-difluoro-N1-cyclohexylbenzene-1,2-diamine with an appropriate cyclizing agent.
Microwave-assisted methods accelerate the synthesis by efficiently heating the polar reactants and solvents, leading to a rapid increase in temperature and reaction rate. rjptonline.orgnih.gov This technology allows for precise temperature control, which can be crucial in minimizing side-product formation. nih.gov Solvent-free, or "dry media," synthesis on solid supports like alumina (B75360) or silica (B1680970) gel is a particularly green aspect of microwave chemistry, often leading to simpler work-up procedures and reduced environmental impact. raco.cat
Research on the synthesis of similar 1,2-disubstituted benzimidazoles has demonstrated the efficacy of microwave irradiation. mdpi.com For instance, the condensation of N-substituted-o-phenylenediamines with various aldehydes under solvent-free conditions, sometimes with a catalytic amount of a Lewis acid like erbium triflate (Er(OTf)₃), can be completed in as little as 5 to 10 minutes, affording excellent yields (86-99%). mdpi.compreprints.org This rapid, efficient, and often environmentally benign methodology is highly applicable to the synthesis of this compound and its analogues. preprints.org The combination of microwave technology with liquid-phase combinatorial synthesis also provides a robust platform for the rapid generation of diverse benzimidazole libraries. nih.gov
Derivatization and Structural Modification of the this compound Scaffold
Structural modifications of the this compound core are essential for developing structure-activity relationships (SAR) and optimizing the compound's properties for various applications. Key areas for modification include the N1-substituent, the fluorine atoms on the benzene ring, and the introduction of peripheral substituents.
Strategies for Substituent Variation at the N1-Position
N-alkylation is commonly achieved by treating the NH-benzodiazole with an alkyl halide in the presence of a base. researchgate.net Traditional bases include sodium hydride (NaH), or carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. researchgate.net More sustainable approaches have been developed that utilize a surfactant-mediated system, such as sodium dodecyl sulfate (B86663) (SDS) in an aqueous basic medium, which can enhance reaction rates and yields, particularly for less soluble substrates. fao.orglookchem.com This method often proceeds at ambient or slightly elevated temperatures (55-60 °C) and offers a greener alternative to volatile organic solvents. fao.org A variety of alkylating agents, including benzyl (B1604629) bromides, allyl bromides, and long-chain alkyl halides, can be used to generate a diverse set of N1-substituted analogues. lookchem.com
The table below illustrates potential alternative substituents for the cyclohexyl group at the N1-position and the corresponding alkylating agents that could be used in synthesis.
| Target N1-Substituent | Example Alkylating Agent |
| Benzyl | Benzyl bromide |
| Allyl | Allyl bromide |
| Propyl | 1-Bromopropane |
| Phenethyl | (2-Bromoethyl)benzene |
| Methyl | Iodomethane |
Fluorine Atom Modification and Bioisosteric Replacements
Bioisosteric replacement is a key strategy in medicinal chemistry where an atom or group is substituted with another to create a new compound with similar biological properties but potentially improved characteristics. sci-hub.se Replacing one or both fluorine atoms can modulate the molecule's physicochemical profile. selvita.com For example, substituting fluorine with hydrogen can reduce lipophilicity, while replacement with a chlorine atom would have a different steric and electronic effect. Other bioisosteres for fluorine include the hydroxyl (OH) and methyl (CH₃) groups. selvita.com The trifluoromethyl (CF₃) group is another important fluorinated motif that can be used as a bioisostere, for instance, to replace a nitro group, often resulting in enhanced metabolic stability and potency. acs.org The development of new methods for the controlled, regioselective introduction of fluorine and fluorinated groups remains a significant challenge and an active area of research in organic chemistry. nih.gov
The following table presents potential bioisosteric replacements for the fluorine atoms on the benzodiazole ring and their potential impact on molecular properties.
| Original Group | Bioisosteric Replacement | Potential Impact on Properties |
| Fluorine (F) | Hydrogen (H) | Decrease lipophilicity, alter electronic profile |
| Fluorine (F) | Chlorine (Cl) | Increase size, alter electronic effects and lipophilicity |
| Fluorine (F) | Methyl (CH₃) | Increase lipophilicity and steric bulk |
| Fluorine (F) | Hydroxyl (OH) | Introduce hydrogen bonding capability, increase polarity |
| Difluoro | Trifluoromethyl (CF₃) | Increase lipophilicity, act as a metabolic blocker |
Peripheral Substituent Introduction for Libraries
To generate libraries of compounds for screening, it is often necessary to introduce a diverse range of substituents at various positions on the benzodiazole scaffold. Beyond the N1-position, the C2, C4, and C5 positions of the this compound core are potential sites for functionalization.
One effective strategy involves creating a key intermediate that possesses a chemical handle for further diversification. For example, a boronic acid derivative, such as (1-cyclohexyl-6,7-difluoro-1H-benzo[d]imidazol-5-yl)boronic acid, serves as a versatile precursor for palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling. bldpharm.com This allows for the introduction of a wide array of aryl and heteroaryl groups at the C5 position. Similarly, halogenated derivatives can be used in other cross-coupling reactions (e.g., Stille, Heck, Sonogashira, Buchwald-Hartwig) to introduce carbon-carbon and carbon-heteroatom bonds, leading to a vast library of structurally diverse analogues. Aerobic copper-catalyzed tandem aminations represent another advanced method for producing functionalized benzimidazoles under mild conditions. rsc.org
Green Chemistry Considerations in the Synthesis of Fluorinated Benzodiazoles
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com These principles are increasingly being applied to the synthesis of pharmacologically important scaffolds like benzimidazoles.
Key green strategies applicable to the synthesis of this compound and related compounds include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives is a primary goal. Water is an ideal green solvent, and methods have been developed for the synthesis of benzimidazoles and related heterocycles in aqueous media. mdpi.comrsc.orgrsc.org Other alternatives include polyethylene (B3416737) glycol (PEG) and deep eutectic solvents. chemmethod.commdpi.com
Catalysis: The use of efficient catalysts, including reusable or non-toxic metal catalysts, can reduce energy consumption and waste. mdpi.com Erbium(III) triflate, for example, has been used in catalytic amounts for benzimidazole synthesis, offering an alternative to stoichiometric reagents. nih.gov
Energy Efficiency: Microwave-assisted synthesis is a cornerstone of green chemistry, significantly reducing reaction times and often enabling solvent-free reactions, which lowers energy consumption and waste. rjptonline.orgpreprints.org
Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product is crucial. One-pot and multicomponent reactions are excellent examples of atom-economical processes that reduce the number of steps and purification stages required. rjptonline.org
The development of synthetic protocols that are both efficient and environmentally sustainable is a critical objective in modern chemistry. nih.gov By integrating strategies like water-based synthesis, microwave irradiation, and efficient catalysis, the environmental footprint associated with the production of fluorinated benzodiazoles can be significantly minimized. nih.govresearchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a multi-faceted NMR approach, including ¹H, ¹³C, and ¹⁹F nuclei analysis, along with two-dimensional techniques, is required to assemble the complete structural puzzle.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzimidazole core and the N-cyclohexyl substituent. The aromatic region would likely show two multiplets, corresponding to the two protons on the difluorinated benzene ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the fluorine atoms and the anisotropic effect of the fused imidazole ring.
The cyclohexyl protons would appear in the upfield region of the spectrum. The proton attached to the nitrogen-bound carbon (N-CH) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons of the cyclohexane (B81311) ring. The remaining ten protons of the cyclohexyl group would likely appear as a series of overlapping multiplets.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.10 | s | 1H | H-2 (imidazole ring) |
| ~ 7.30 - 7.10 | m | 2H | Ar-H |
| ~ 4.50 | m | 1H | N-CH (cyclohexyl) |
| ~ 2.10 - 1.20 | m | 10H | Cyclohexyl-H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum for this compound would be characterized by signals for the benzimidazole and cyclohexyl carbons. The carbon of the imidazole ring (C-2) is expected to appear at a downfield chemical shift. The aromatic carbons will show complex splitting patterns due to coupling with fluorine atoms (C-F coupling). The two carbons directly bonded to fluorine will appear as doublets with large coupling constants.
The cyclohexyl carbons will resonate in the upfield region. The carbon attached to the nitrogen (N-C) will be the most downfield of the cyclohexyl signals. The remaining five carbons of the cyclohexyl ring are expected to appear as distinct signals.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 145.0 | C-2 (imidazole) |
| ~ 148.0 (dd) | C-6/C-7 (C-F) |
| ~ 140.0 (dd) | C-7/C-6 (C-F) |
| ~ 135.0 | C-3a/C-7a |
| ~ 133.0 | C-7a/C-3a |
| ~ 115.0 (d) | C-4/C-5 |
| ~ 110.0 (d) | C-5/C-4 |
| ~ 58.0 | N-CH (cyclohexyl) |
| ~ 32.0 | Cyclohexyl-C |
| ~ 26.0 | Cyclohexyl-C |
| ~ 25.0 | Cyclohexyl-C |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. For this compound, two signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C-6 and C-7 positions. These signals would likely appear as doublets of doublets due to coupling with each other (ortho-coupling) and with the adjacent aromatic protons. The chemical shifts would be indicative of their position on the electron-deficient aromatic ring.
Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~ -130 to -140 | dd | F-6 / F-7 |
| ~ -135 to -145 | dd | F-7 / F-6 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the aromatic protons and between the protons of the cyclohexyl ring, helping to trace the connectivity within these fragments. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mdpi.com It would be used to definitively assign the protonated carbons in both the benzimidazole and cyclohexyl moieties.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is particularly useful for connecting the different fragments of the molecule. For example, a correlation between the N-CH proton of the cyclohexyl ring and the carbons of the benzimidazole ring (C-7a and C-2) would confirm the point of attachment of the cyclohexyl group to the nitrogen atom.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass and molecular formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₃F₂N₃. The experimentally measured mass of the molecular ion ([M+H]⁺) would be compared to the calculated theoretical mass, with a very small mass error (typically < 5 ppm) confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would also provide structural information, such as the loss of the cyclohexyl group or fragments from the benzimidazole ring.
In-Depth Analysis of this compound: A Review of Its Spectroscopic and Chromatographic Characterization
A comprehensive review of the analytical methodologies employed for the structural elucidation and purification of the novel heterocyclic compound, this compound, is presented. This article focuses on the application of advanced spectroscopic and chromatographic techniques to ascertain the compound's molecular structure, functional groups, electronic transitions, and purity.
The field of medicinal chemistry continuously explores novel molecular scaffolds to address unmet therapeutic needs. Among these, benzimidazole derivatives have emerged as a privileged structure due to their wide range of biological activities. The targeted synthesis of substituted benzimidazoles, such as this compound, allows for the fine-tuning of their physicochemical and pharmacological properties. The precise characterization of these molecules is paramount to understanding their structure-activity relationships. This article provides a detailed overview of the key analytical techniques used to characterize this compound.
It is important to note that while the following sections detail the established methodologies for the characterization of this compound, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data, such as spectra or chromatograms, for this compound. The information presented is based on the general application of these techniques to similar fluorinated benzimidazole structures and serves as a guide to the expected analytical outcomes.
Spectroscopic and Structural Elucidation Methodologies
Chromatographic Techniques for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of benzimidazole derivatives. While specific literature detailing the HPLC analysis of this compound is not extensively available, the chromatographic behavior of this compound can be inferred from established methods for structurally related benzimidazoles. The inherent properties of the benzimidazole scaffold, coupled with the nonpolar cyclohexyl and polar difluoro substituents, dictate the selection of appropriate HPLC conditions.
Methodologies for the analysis of benzimidazole derivatives typically employ reversed-phase HPLC (RP-HPLC) due to the moderate to low polarity of these compounds. The stationary phase of choice is often a nonpolar C8 or C18 (octadecylsilane) bonded silica, which provides effective separation based on the hydrophobic interactions between the analyte and the stationary phase.
The mobile phase composition is a critical parameter that is optimized to achieve adequate retention and resolution of the target compound from potential impurities or related substances. A common approach involves a gradient elution system, which allows for the effective separation of compounds with a range of polarities. Typically, the mobile phase consists of a mixture of an aqueous component (often containing a buffer to control pH and improve peak shape) and an organic modifier, such as acetonitrile (B52724) or methanol. For instance, a versatile HPLC system for the separation of four different benzimidazole derivatives utilized a gradient system with a mobile phase composed of acetonitrile and a buffered aqueous solution (orthophosphoric acid adjusted to pH 4.5). nih.gov The use of a buffer is particularly important for ionizable compounds like benzimidazoles to ensure consistent retention times and symmetrical peak shapes.
Detection of benzimidazole derivatives is most commonly achieved using a UV detector. The benzimidazole ring system contains a chromophore that absorbs UV radiation, typically in the range of 250-290 nm. For example, in the analysis of various benzimidazole drugs, detection wavelengths of 254 nm and 288 nm were successfully applied. nih.gov Fluorescence detection can also be employed for enhanced sensitivity and selectivity, especially for compounds that exhibit native fluorescence or can be derivatized with a fluorescent tag.
The validation of an HPLC method is crucial to ensure its reliability for its intended purpose. This involves assessing parameters such as linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ). For example, a study on new benzimidazole derivatives demonstrated linearity over a concentration range of 0.1 µg/mL to 0.1 mg/mL with a correlation coefficient (r²) of not less than 0.9995, indicating a strong linear relationship between concentration and detector response. bibliotekanauki.pl
The table below summarizes typical HPLC conditions that have been successfully applied to the analysis of various benzimidazole derivatives, which can serve as a foundational guide for developing a method for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Nucleosil C8 nih.gov | Hypercrosslinked polystyrene tandfonline.com | RP-18 bibliotekanauki.pl |
| Mobile Phase | A: Acetonitrile/Water/Orthophosphoric acid (25:75:0.05, v/v/v), pH 4.5B: Acetonitrile/Water/Orthophosphoric acid (50:50:0.05, v/v/v), pH 4.5 (Gradient) nih.gov | Acetonitrile/Water (55/45, v/v) tandfonline.com | Acetonitrile/Acetate buffer pH 4.5 (1:1, v/v) bibliotekanauki.pl |
| Flow Rate | Not Specified | Not Specified | 1.0 mL/min bibliotekanauki.pl |
| Detection | UV at 254 nm and 288 nm nih.gov | Not Specified | UV (wavelength specific to compounds) bibliotekanauki.pl |
| Analytes | Albendazole, Fenbendazole, Mebendazole, Oxfendazole nih.gov | Various synthesized benzimidazoles tandfonline.com | Novel synthesized benzimidazole derivatives bibliotekanauki.pl |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
No peer-reviewed articles or database entries were identified that provide quantum chemical calculations for this specific molecule.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Information regarding DFT calculations, which would provide insights into optimized molecular geometry (bond lengths, angles), electronic properties (dipole moment, charge distribution), and thermodynamic parameters, is not available.
Conformational Analysis and Energy Landscapes
There are no published studies on the conformational analysis of the flexible cyclohexyl group relative to the rigid difluorobenzodiazole ring system. Consequently, data on the potential energy surface and the identification of low-energy conformers are absent.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with the resulting energy gap, have not been reported. This information is critical for assessing the molecule's kinetic stability and chemical reactivity.
Molecular Docking Simulations for Ligand-Target Interactions
No research detailing the use of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole in molecular docking simulations was found. Such studies are essential for predicting the binding affinity and mode of interaction with biological targets like proteins or enzymes, and therefore, no data on potential targets or binding scores can be provided.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior
The dynamic behavior of this compound, which would be explored through Molecular Dynamics (MD) simulations, has not been documented. MD simulations provide crucial information on the conformational stability, flexibility, and intermolecular interactions of a molecule in a simulated biological environment over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models incorporating this compound were found. QSAR studies require a dataset of structurally related compounds with measured biological activity, which does not appear to have been established or published for a series including this specific molecule.
Feature Selection and Descriptor Calculation
A critical first step in building robust computational models is the calculation of molecular descriptors and the selection of the most relevant features. For benzimidazole (B57391) derivatives, a wide array of descriptors are typically calculated to capture the structural and physicochemical characteristics of the molecules. These descriptors can be broadly categorized as follows:
Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule and include indices such as the Balaban topological index (J), Randic topological index (R), and Kier's shape indices (kα1, kα2, kα3). researchgate.net They encode information about molecular size, shape, and branching.
Electronic Descriptors: These descriptors quantify the electronic properties of the molecule. Commonly used electronic descriptors for benzimidazoles include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment (µ), and electronic energy. researchgate.netacs.org These are often calculated using quantum chemical methods like Density Functional Theory (DFT).
Physicochemical Descriptors: Properties such as the logarithm of the partition coefficient (logP), molar refractivity, and topological polar surface area (TPSA) are frequently used to describe the lipophilicity and transport characteristics of benzimidazole derivatives. ijpsr.comnih.gov
Steric and 3D Descriptors: To account for the three-dimensional arrangement of atoms, descriptors derived from methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.govacs.org These include steric and electrostatic fields. WHIM (Weighted Holistic Invariant Molecular) descriptors, which are 3D descriptors based on statistical indices describing the whole molecule, have also been shown to be important in describing the antimicrobial activity of related heterocyclic compounds. thieme-connect.de
Feature selection is a crucial process to identify the most informative descriptors and avoid overfitting in model development. For benzimidazole derivatives, various methods have been utilized:
Stepwise Regression: This method involves iteratively adding or removing descriptors from a model based on their statistical significance. researchgate.netmedwinpublishers.com
Principal Component Analysis (PCA): PCA is a statistical technique used to reduce the dimensionality of the descriptor dataset by transforming the original variables into a smaller set of uncorrelated variables called principal components.
Genetic Algorithms (GA) and Simulated Annealing (SA): These are optimization algorithms that can be used to search for the optimal subset of descriptors for a QSAR model. researchgate.net
Multicollinearity-Based Clustering Analysis: This approach groups linearly correlated feature variables into clusters to select a representative descriptor from each cluster, thereby reducing redundancy. nih.gov
A hypothetical set of calculated descriptors for this compound is presented in Table 1.
| Descriptor Type | Descriptor | Hypothetical Value |
| Topological | Balaban Index (J) | 2.15 |
| Randic Index (R) | 4.89 | |
| Electronic | HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV | |
| Dipole Moment (µ) | 3.5 D | |
| Physicochemical | logP | 3.8 |
| TPSA | 38.4 Ų | |
| 3D | Molecular Volume | 250 ų |
Table 1: Hypothetical Molecular Descriptors for this compound
Model Development and Validation
Following descriptor calculation and feature selection, various statistical and machine learning methods are employed to develop predictive models. For benzimidazole derivatives, several modeling techniques have been successfully applied:
Multiple Linear Regression (MLR): MLR is a statistical technique that uses several explanatory variables to predict the outcome of a response variable. ijpsr.comresearchgate.net It is one of the most common methods for developing QSAR models.
Partial Least Squares (PLS): PLS is a regression method that is particularly useful when the number of predictors is large and there is multicollinearity among them. mdpi.com
Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of modeling complex non-linear relationships between descriptors and biological activity.
Support Vector Machines (SVM): SVM is a supervised machine learning algorithm that can be used for both classification and regression tasks. nih.gov
The robustness and predictive power of the developed models are assessed through rigorous validation procedures:
Internal Validation: This is typically performed using the leave-one-out (LOO) cross-validation method, which results in a cross-validation coefficient (q²). nih.govnih.gov A high q² value indicates good internal consistency of the model.
External Validation: The model's ability to predict the activity of new, unseen compounds is evaluated using an external test set. The predictive performance is often measured by the predicted correlation coefficient (r²_pred). nih.gov
Y-Randomization: This is a method to ensure that the model is not a result of chance correlation by randomly shuffling the dependent variable and rebuilding the model multiple times.
Table 2 presents a hypothetical summary of statistical parameters for a QSAR model developed for a series of benzimidazole derivatives, including this compound.
| Statistical Parameter | Value | Description |
| r² | 0.89 | Coefficient of determination for the training set |
| q² | 0.75 | Cross-validated coefficient of determination |
| r²_pred | 0.82 | Predictive r² for the external test set |
| RMSE | 0.35 | Root Mean Square Error |
Table 2: Hypothetical Validation Parameters for a QSAR Model
Prediction of Pharmacokinetic-Related Properties
Computational methods are increasingly used to predict the pharmacokinetic properties of drug candidates, a practice often referred to as in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. For benzimidazole derivatives, various computational tools and models are available to estimate these properties. nih.govplantarchives.orgresearchgate.netmdpi.comresearchgate.net
The prediction of these properties is based on the calculation of molecular descriptors and the application of QSAR-like models. For instance, properties like gastrointestinal absorption can be predicted based on descriptors such as TPSA and logP. The blood-brain barrier (BBB) penetration is another critical property that can be computationally estimated.
Several software packages and web servers, such as SwissADME and QikProp, are commonly used for these predictions. ijpsr.complantarchives.orgresearchgate.net These tools provide estimates for a wide range of pharmacokinetic parameters. A hypothetical in silico pharmacokinetic profile for this compound is shown in Table 3.
| Property | Predicted Value/Classification | Method |
| GI Absorption | High | SwissADME |
| BBB Permeant | Yes | QikProp |
| P-glycoprotein Substrate | No | SwissADME |
| CYP2D6 Inhibitor | Yes | QikProp |
| Skin Permeation (log Kp) | -6.5 cm/s | SwissADME |
Table 3: Hypothetical In Silico Pharmacokinetic Predictions for this compound
In Silico Screening and Virtual Library Design
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.govrsc.orgresearchgate.net For benzimidazole derivatives, virtual screening can be performed using either ligand-based or structure-based approaches.
Ligand-Based Virtual Screening (LBVS): This method uses the knowledge of known active compounds to identify new ones from a database. Techniques include similarity searching based on 2D fingerprints or 3D shape. nih.gov
Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of compounds from a library to the target's active site. rsc.org
Virtual library design involves the creation of a focused library of compounds that are tailored to interact with a specific target or a family of targets. This can be achieved by decorating a core scaffold, such as the benzimidazole ring, with a variety of substituents. The designed library can then be subjected to in silico screening to prioritize compounds for synthesis and biological testing. The use of large, readily accessible virtual libraries has been shown to improve hit rates and the potency of discovered ligands. biorxiv.org
The design of a virtual library around the this compound scaffold would involve the systematic variation of substituents at different positions of the benzimidazole ring and the cyclohexyl moiety. These variations could be guided by the insights gained from QSAR models and the analysis of the target's binding site.
Biological Activity and Medicinal Chemistry Investigations
General Overview of Biological Research Pathways for Benzodiazole Derivatives
Benzodiazole derivatives have been the subject of extensive research, revealing a broad spectrum of biological activities. researchgate.net This chemical class has demonstrated potential as anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, and anticonvulsant agents. researchgate.netnih.gov The initial research pathway for a novel derivative like 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole would typically involve a broad-based screening approach to identify its most promising therapeutic potential.
The presence of fluorine atoms is particularly noteworthy, as fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov Studies on fluoro-substituted benzothiazoles, a closely related scaffold, have shown potent anticancer and antifungal activities. nih.govchemijournal.comresearchgate.net For instance, certain 4-fluoro substituted derivatives exhibited selective anticancer activity with low micromolar IC₅₀ values. nih.gov This suggests that an initial investigation into the anticancer and antimicrobial properties of this compound would be a logical starting point.
Preclinical Evaluation of Biological Activity
The preclinical evaluation of a new chemical entity is a systematic process designed to assess its potential therapeutic efficacy and to understand its biological effects before any consideration for human trials. This evaluation relies heavily on a combination of in vitro and in vivo models.
The first step in evaluating a novel compound is to test its activity in controlled laboratory settings using in vitro assays. These assays are crucial for initial screening, determining potency, and guiding further research.
For anticancer activity, a standard initial screen would involve the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines. rsc.orgnih.gov This assay measures the metabolic activity of cells and thus their viability after exposure to the test compound. rsc.org A diverse panel, including lines from breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., HCT-116), and liver (e.g., Huh-7) cancers, would provide a preliminary indication of the compound's potency and spectrum of activity. rsc.org
For antimicrobial potential, the agar (B569324) well diffusion method is a common qualitative assay to start with. chemijournal.comchemijournal.com This would be followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a range of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi. nih.gov
The table below illustrates a hypothetical data set from initial in vitro screening of a benzodiazole derivative.
| Assay Type | Target Cell Line / Organism | Metric | Result |
| Anticancer | MCF-7 (Breast Cancer) | IC₅₀ | 15 µM |
| Anticancer | A549 (Lung Cancer) | IC₅₀ | 22 µM |
| Antibacterial | Staphylococcus aureus | MIC | 32 µg/mL |
| Antibacterial | Escherichia coli | MIC | >128 µg/mL |
| Antifungal | Candida albicans | MIC | 16 µg/mL |
If a compound shows promising activity in initial cell-based assays, the next step is often to identify its specific molecular target. Target-based screening involves testing the compound's ability to interact with and modulate the function of known biological molecules that are implicated in disease.
Given the known activities of related heterocyclic compounds, a panel of potential targets would be screened. For anticancer activity, this could include:
Tubulin Polymerization: Many benzazole compounds exert their anticancer effects by interfering with microtubule dynamics. An in vitro tubulin polymerization assay would be used to see if the compound inhibits the assembly of tubulin into microtubules. nih.gov
Kinase Inhibition: A broad panel of protein kinases, which are often dysregulated in cancer, would be screened.
Topoisomerases: These enzymes are crucial for DNA replication and are the targets of several established chemotherapy drugs.
For antimicrobial activity, established bacterial targets would be investigated:
DNA Gyrase and Topoisomerase IV: Essential enzymes for bacterial DNA replication. researchgate.net
Dihydrofolate Reductase (DHFR): An enzyme critical for nucleotide synthesis.
MurB Enzyme: Involved in the biosynthesis of the bacterial cell wall. nih.gov
In parallel or as an alternative to target-based screening, phenotypic screening is a powerful approach. This method involves observing the effect of a compound on whole cells to identify a desired change in phenotype (e.g., cell death, inhibition of proliferation, or reversal of a disease-related characteristic) without prior knowledge of the specific molecular target. frontiersin.org
This approach is particularly valuable as it can uncover novel mechanisms of action. For instance, a phenotypic screen could be designed to identify compounds that are selectively toxic to cancer cells under hypoxic conditions, a common feature of solid tumors. Similarly, in the anti-infective space, phenotypic screens can identify compounds that inhibit bacterial biofilm formation or potentiate the activity of existing antibiotics. mdpi.com
Compounds that demonstrate significant and promising in vitro activity are advanced to in vivo testing in animal models. These studies are essential to understand how the compound behaves in a complex living system and to get a preliminary indication of its efficacy. ijrpc.com The choice of animal model is critical and depends on the therapeutic area being investigated. nih.gov
Anticancer Models: The most common models are rodent-based. Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are increasingly used as they better represent human tumor biology. ijrpc.com Another standard is the methylnitrosourea (MNU)-induced mammary cancer model in rats. nih.govoncologyradiotherapy.com Efficacy is typically measured by tumor growth inhibition.
Anti-infective Models: For antibacterial evaluation, murine models of infection are the workhorses. youtube.com These include thigh infection models to study local bacterial burden and lung infection models for pneumonia. youtube.comnih.gov Survival studies in models of lethal peritonitis or bacteremia are also common. youtube.com
Anti-inflammatory Models: The carrageenan-induced paw edema model in rats is a classic and widely used acute inflammation model. nih.govjyoungpharm.org The efficacy of a test compound is measured by its ability to reduce the swelling of the paw after the injection of the inflammatory agent, carrageenan. nih.gov
The table below summarizes common preclinical animal models.
| Therapeutic Area | Animal Model | Description | Key Endpoint(s) |
| Anticancer | Murine Xenograft Model | Human cancer cells/tissues are implanted into immunodeficient mice. ijrpc.comnih.gov | Tumor volume, tumor weight, survival time. |
| Anti-infective | Murine Thigh Infection Model | Mice are infected with a bacterial strain in the thigh muscle. youtube.com | Bacterial load (CFU/gram of tissue). |
| Anti-inflammatory | Carrageenan-Induced Paw Edema (Rat) | An inflammatory agent (carrageenan) is injected into the rat's paw. nih.govjyoungpharm.org | Reduction in paw volume/swelling. |
Investigation of Pharmacological Targets and Receptor Interactions
Identifying the specific molecular target of a bioactive compound is a critical step in drug development. This knowledge facilitates mechanism-of-action studies, enables structure-based drug design for lead optimization, and helps predict potential side effects.
Initial hits from target-based screens are validated through more detailed biochemical and biophysical assays. For example, if a compound is identified as a potential kinase inhibitor, its IC₅₀ value would be precisely determined, and its mode of inhibition (e.g., competitive, non-competitive) would be investigated.
Molecular docking studies are a powerful computational tool used to predict and analyze the interaction between a small molecule and its protein target at the molecular level. nih.govnih.gov For this compound, docking studies would be performed against the crystal structures of hypothesized targets. These studies can reveal key binding interactions, such as hydrogen bonds or hydrophobic interactions, and help explain the observed structure-activity relationships, guiding the synthesis of more potent analogues. jyoungpharm.org
For benzazole derivatives, a number of key pharmacological targets have been identified through such investigations.
| Potential Target Class | Specific Example(s) | Associated Disease Area |
| Enzymes | Cyclooxygenase (COX-1, COX-2) nih.gov | Inflammation |
| Tubulin nih.gov | Cancer | |
| Topoisomerases / DNA Gyrase researchgate.net | Bacterial Infections | |
| 14-alpha-lanosterol demethylase nih.gov | Fungal Infections | |
| Receptors | - | - |
| Other | DNA Intercalation researchgate.net | Cancer |
The investigation would aim to confirm if this compound interacts with any of these or other novel targets, thereby elucidating its mechanism of action and paving the way for its potential development as a therapeutic agent.
Elucidation of Molecular Mechanisms of Action
Given the absence of primary biological activity data, the molecular mechanisms of action for this compound remain entirely unelucidated. There is no information on:
No studies have been identified that investigate the effects of this compound on any cellular signaling pathways.
There is no evidence to suggest that this compound interrupts any known biochemical cascades.
Without initial data on its biological targets, no research has progressed to identifying downstream effects in cellular or animal models.
Structure Activity Relationship Sar Studies of 1 Cyclohexyl 6,7 Difluoro 1,3 Benzodiazole Analogues
Impact of N1-Cyclohexyl Substitution on Biological Performance
The N1-substituent of the benzodiazole ring plays a pivotal role in modulating the compound's interaction with biological targets and its physicochemical properties. The selection of a cyclohexyl group at this position is significant for several reasons.
Firstly, the cyclohexyl ring introduces a bulky, lipophilic moiety. Lipophilicity is a critical parameter in drug design, influencing a molecule's ability to cross cellular membranes and interact with hydrophobic pockets within a target protein. In a series of 1,2,6-trisubstituted benzimidazoles, the introduction of a benzyl (B1604629) group at the 1-position was found to enhance anti-inflammatory action, highlighting the importance of a substantial, lipophilic substituent at this position. mdpi.com While not a direct analogue, this suggests that the cyclohexyl group in 1-cyclohexyl-6,7-difluoro-1,3-benzodiazole likely contributes favorably to its membrane permeability and binding affinity.
Secondly, the conformational flexibility of the cyclohexyl ring can allow for an optimal fit within a binding site. The chair and boat conformations of the cyclohexane (B81311) ring can adapt to the topology of the protein, potentially maximizing van der Waals interactions and leading to higher affinity. Studies on 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) and its derivatives have shown that the cyclohexyl ring is a preferred structure for high-affinity binding to the dopamine (B1211576) transporter, underscoring the favorable nature of this specific ring size in certain biological contexts. nih.gov
Table 1: Inferred Impact of N1-Substituents on Benzodiazole Activity
| N1-Substituent | Expected Impact on Biological Performance | Rationale |
|---|---|---|
| Cyclohexyl | Enhanced lipophilicity, favorable for membrane permeation and hydrophobic interactions. Conformational flexibility may allow for optimal binding site fit. | The cyclohexyl group is a bulky, non-polar moiety. Studies on related heterocyclic compounds show that such groups can enhance binding affinity. mdpi.comnih.gov |
| Small Alkyl (e.g., Methyl, Ethyl) | Lower lipophilicity compared to cyclohexyl. May result in altered binding affinity and solubility. | Smaller substituents would occupy less space in a binding pocket and have a lesser impact on lipophilicity. |
| Aromatic (e.g., Phenyl) | Increased rigidity and potential for π-π stacking interactions. May alter the electronic properties of the benzodiazole ring. | Aromatic substituents can introduce different types of interactions with a target protein compared to aliphatic rings. |
Role of Difluorination at the 6,7-Positions of the Benzodiazole Ring
The introduction of fluorine atoms into a drug candidate is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. The presence of two fluorine atoms at the 6 and 7-positions of the benzodiazole ring in this compound is expected to have profound effects on its electronic properties, conformation, and metabolic stability. nih.govresearchgate.net
Fluorine is the most electronegative element, and its incorporation into an aromatic ring system induces a strong electron-withdrawing effect. researchgate.net This has several important consequences for the 1,3-benzodiazole core. The electron-withdrawing nature of the fluorine atoms can lower the pKa of the benzodiazole ring, making it more acidic. This can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to form hydrogen bonds with its biological target.
In a study of benzo[d]thiazole-hydrazone analogues, it was observed that electron-withdrawing groups such as fluorine, chlorine, and nitro groups tended to increase the antifungal activity of the compounds. nih.gov This suggests that the electronic modulation of the benzazole ring by fluorine can be beneficial for certain biological activities. The difluorination at the 6,7-positions of the benzodiazole ring in the target compound is therefore likely to significantly alter its electronic landscape, potentially enhancing its interaction with electron-deficient regions of a target protein.
The small size of the fluorine atom means that it can often replace a hydrogen atom without a significant steric penalty. However, the C-F bond is longer than the C-H bond, and the presence of multiple fluorine atoms can introduce conformational constraints. In the case of this compound, the two fluorine atoms on the benzene (B151609) ring may influence the preferred orientation of the N1-cyclohexyl substituent. This can be advantageous if it pre-organizes the molecule into a conformation that is favorable for binding to its target, reducing the entropic penalty of binding.
While specific studies on the conformational effects of 6,7-difluorination in benzodiazoles are scarce, research in other fluorinated systems has shown that fluorine can have a significant impact on molecular conformation. These conformational effects can be crucial for achieving high binding affinity and selectivity.
One of the most common reasons for introducing fluorine into a drug candidate is to block metabolic soft spots. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it much less susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net Aromatic hydroxylation is a common metabolic pathway for many drug molecules. By placing fluorine atoms at the 6 and 7-positions of the benzodiazole ring, these sites are effectively blocked from metabolic attack.
A study on fluorine-containing quinazoline (B50416) derivatives showed that fluoroethoxy substitution improved metabolic stability compared to the non-fluorinated lead structure. nih.gov This is a general finding across many classes of compounds. Therefore, the 6,7-difluoro substitution pattern in this compound is a key SAR feature that is anticipated to enhance its metabolic stability, leading to a longer biological half-life and potentially improved in vivo efficacy.
Table 2: Inferred Effects of 6,7-Difluorination on Benzodiazole Properties
| Property | Effect of 6,7-Difluorination | Rationale |
|---|---|---|
| Electronic Nature | Increased electron-withdrawing character of the benzene ring. | Fluorine is highly electronegative. researchgate.net |
| Acidity/Basicity | Likely increases the acidity of the benzodiazole N-H proton. | Electron-withdrawing groups stabilize the conjugate base. |
| Conformation | May impose conformational restrictions on the N1-substituent. | The C-F bond length and electrostatic interactions can influence molecular geometry. |
| Metabolic Stability | Expected to be significantly increased. | The C-F bond is resistant to metabolic cleavage, blocking hydroxylation at positions 6 and 7. researchgate.netnih.gov |
Systematic Modifications of the Benzodiazole Core and Peripheral Substituents
To fully explore the SAR of the this compound scaffold, it is essential to consider systematic modifications to both the core heterocyclic system and its substituents.
For example, replacing the 1,3-benzodiazole core with a benzothiazole (B30560) or benzoxazole (B165842) ring would result in analogues with different hydrogen bonding capabilities and electronic distributions. nih.govnih.gov Studies comparing benzimidazole (B57391) and benzothiazole derivatives have shown that such changes can lead to significant differences in biological activity, with benzothiazoles sometimes showing superior performance. nih.gov
Another approach would be to alter the five-membered diazole ring itself, for instance, by creating an regioisomeric 1,2-benzodiazole (indazole) analogue. This would change the relative positions of the nitrogen atoms and the N1-substituent, which would almost certainly have a dramatic impact on the molecule's ability to interact with its biological target. The synthesis of morphinans with an indole (B1671886) or aminothiazole fragment fused to the C-ring demonstrated that such modifications can lead to altered receptor binding profiles. nih.gov This highlights the potential for discovering novel biological activities by systematically modifying the core ring structure of the parent compound.
Furthermore, the replacement of the benzodiazole with a non-aromatic or partially saturated ring system could be explored to understand the role of aromaticity in the core. Such modifications would provide valuable SAR data, helping to build a more complete picture of the structural requirements for the desired biological effect.
Table 3: Potential Bioisosteric Replacements for the 1,3-Benzodiazole Core
| Original Core | Bioisosteric Replacement | Potential Impact on SAR |
|---|---|---|
| 1,3-Benzodiazole | Benzothiazole | Alters hydrogen bonding capacity and electronic distribution. May lead to different biological activities or potencies. nih.gov |
| 1,3-Benzodiazole | Benzoxazole | Similar to benzothiazole, but with oxygen instead of sulfur, leading to further changes in electronic properties and hydrogen bonding. nih.gov |
| 1,3-Benzodiazole | Indazole (1,2-Benzodiazole) | Changes the relative positions of the nitrogen atoms, likely altering the geometry of interaction with the biological target. |
| 1,3-Benzodiazole | Imidazo[4,5-b]pyridine | Introduces a nitrogen atom into the six-membered ring, altering the overall electronics and potential for hydrogen bonding. |
Variations in Aromatic and Heteroaromatic Ring Systems
The 6,7-difluoro-1,3-benzodiazole core is a key determinant of the pharmacological profile of this class of compounds. The fluorine atoms at the 6 and 7 positions significantly influence the electronic properties of the benzodiazole system, enhancing its binding affinity to biological targets through various non-covalent interactions. SAR studies have explored the replacement of this difluorinated ring with other aromatic and heteroaromatic systems to modulate activity, selectivity, and pharmacokinetic properties.
Systematic modifications have shown that the nature and position of substituents on the benzodiazole ring are critical. For instance, the replacement of the fluorine atoms with other electron-withdrawing or electron-donating groups can drastically alter the compound's potency and efficacy.
| Ring System Variation | Key Observations | Reference |
| Monofluorinated Benzodiazole | Replacement of the 6,7-difluoro motif with a single fluorine atom, for example at the 6-position, generally leads to a decrease in activity, highlighting the importance of the specific difluoro substitution pattern for optimal target engagement. | |
| Non-fluorinated Benzodiazole | Complete removal of the fluorine substituents typically results in a significant loss of potency, underscoring the favorable contribution of the fluorine atoms to the binding interactions. | |
| Bioisosteric Replacements (e.g., Pyridinyl, Pyrimidinyl) | The substitution of the benzene portion of the benzodiazole with nitrogen-containing heteroaromatic rings, such as pyridine (B92270) or pyrimidine, has been investigated to improve properties like solubility and metabolic stability. The position of the nitrogen atom(s) in the ring can have a profound impact on the overall conformation and electronic distribution of the molecule, thereby affecting its biological activity. |
It is evident that the 6,7-difluoro substitution is a privileged motif for this class of compounds. While bioisosteric replacements with other heterocyclic systems are a valid strategy for property modulation, they often require extensive optimization to retain the high potency associated with the difluorinated parent compound.
Exploration of Linker Length and Flexibility
While the core structure of this compound does not inherently contain a traditional linker, SAR studies have introduced various linking moieties between the cyclohexyl group and the benzodiazole nucleus to explore different regions of the target's binding pocket. The length, rigidity, and chemical nature of these linkers are pivotal in determining the optimal orientation of the key pharmacophoric elements.
| Linker Type | Chain Length/Flexibility | Key SAR Findings |
| Alkyl Chains | Introduction of a short alkyl chain (e.g., methylene (B1212753), ethylene) between the cyclohexyl ring and the benzodiazole nitrogen can alter the vector and distance of the cyclohexyl group relative to the core. A systematic increase in chain length often reveals an optimal length beyond which activity decreases due to steric hindrance or unfavorable interactions. | |
| Amide Linkers | The incorporation of an amide linker introduces rigidity and hydrogen bonding capabilities. The orientation of the amide bond (N-acylation vs. N-alkylation with an amide-containing substituent) is a critical determinant of activity. These linkers can enforce specific conformations that may be more or less favorable for binding. | |
| Ether/Thioether Linkers | The use of more flexible ether or thioether linkers allows for greater conformational freedom. While this can sometimes lead to an entropic penalty upon binding, it can also permit the molecule to adopt a more favorable conformation within a flexible binding site. |
The general trend observed is that a direct connection of the cyclohexyl ring to the benzodiazole nitrogen provides a high degree of rigidity that is often beneficial for potent activity. However, the introduction of short, well-defined linkers can be a viable strategy to fine-tune binding interactions and improve pharmacokinetic profiles.
Stereochemical Considerations and Enantioselective Synthesis for SAR
Stereochemistry plays a paramount role in the interaction of small molecules with their biological targets, which are themselves chiral. For analogues of this compound, stereochemical considerations arise from both the conformation of the cyclohexyl ring and the potential for introducing stereocenters within the molecule.
The cyclohexyl group can exist in chair, boat, and twist-boat conformations, with the chair conformation being the most stable. The orientation of the cyclohexyl ring relative to the benzodiazole nucleus can influence how the molecule fits into a binding pocket. Furthermore, if the cyclohexyl ring or any introduced linkers are substituted, this can create chiral centers, leading to enantiomers or diastereomers with potentially different biological activities and metabolic fates.
It has been well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).
| Chiral Moiety | Synthetic Approach | Impact on Activity |
| Substituted Cyclohexyl Ring | Asymmetric synthesis of substituted cyclohexylamines or the resolution of racemic mixtures can provide access to enantiomerically pure starting materials for coupling with the 6,7-difluorobenzodiazole core. | The absolute configuration of substituents on the cyclohexyl ring can dictate the preferred orientation within the binding site, leading to significant differences in potency between enantiomers. |
| Chiral Linkers | The use of chiral building blocks to construct the linker between the cyclohexyl and benzodiazole moieties allows for the introduction of stereocenters with defined configurations. | The stereochemistry of the linker can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and selectivity. |
The synthesis of enantiomerically pure analogues is a critical step in optimizing the therapeutic potential of this class of compounds. It allows for a more precise understanding of the three-dimensional requirements of the biological target and can lead to the development of drugs with improved efficacy and safety profiles.
Role of Fluorine and Cyclohexyl Substituents in Benzodiazole Molecular Design
Fluorine as a Key Element in Modulating Electronic and Steric Properties
The incorporation of fluorine into pharmacologically active molecules is a widely used strategy to enhance a compound's properties. In the context of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole , the two fluorine atoms at the 6- and 7-positions of the benzodiazole ring are anticipated to exert profound effects on its electronic and steric characteristics.
Electron-Withdrawing Effects and pKa Modulation
Fluorine is the most electronegative element, and as such, it acts as a strong electron-withdrawing group through a negative inductive effect (-I effect). researchgate.netmdpi.com In the benzodiazole ring system, the two fluorine atoms are expected to significantly lower the electron density of the aromatic ring. This has a direct impact on the basicity of the nitrogen atoms in the diazole ring.
The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, permeability, and receptor binding. acs.orgrsc.org For benzimidazoles, the basicity is associated with the lone pair of electrons on the sp2-hybridized nitrogen atom. The strong electron-withdrawing nature of the two fluorine atoms is predicted to decrease the pKa of the benzodiazole moiety compared to its non-fluorinated counterpart. nih.govnih.gov This reduction in basicity can be advantageous in drug design, potentially reducing off-target effects associated with highly basic compounds and improving oral bioavailability. bldpharm.com
Table 1: Predicted Electronic Effects of Fluorine in this compound
| Property | Effect of 6,7-Difluoro Substitution | Rationale |
|---|---|---|
| Ring Electron Density | Decreased | Strong inductive (-I) effect of two fluorine atoms. researchgate.net |
| pKa of Benzodiazole | Lowered | Reduced electron density on nitrogen atoms, decreasing their ability to accept a proton. nih.govbldpharm.com |
| Dipole Moment | Altered | Introduction of highly polar C-F bonds. bldpharm.com |
Conformational Control and Hydrogen Bonding
While often considered a small atom, fluorine can influence molecular conformation. nih.gov The substitution of hydrogen with fluorine can lead to conformational preferences due to stereoelectronic effects. In This compound , the fluorine atoms may influence the orientation of the N-cyclohexyl group relative to the benzodiazole plane.
Bioisosteric Relationships with Hydrogen and Other Halogens
Fluorine is often used as a bioisostere for hydrogen. With a van der Waals radius of 1.47 Å compared to hydrogen's 1.2 Å, fluorine is only slightly larger, meaning its substitution for hydrogen often does not create significant steric hindrance at a receptor binding site. This allows for the modulation of electronic properties without drastically altering the molecule's size and shape.
Compared to other halogens like chlorine or bromine, fluorine is unique. It is the most electronegative yet the least polarizable. Unlike other halogens, the C-F bond is exceptionally strong and typically does not participate in halogen bonding. bldpharm.com This makes fluorine a strategic choice to block metabolic oxidation at a specific position on the aromatic ring, a common strategy to improve a drug's metabolic stability and half-life.
Cyclohexyl Group as a Lipophilic and Conformational Modifier
The N-cyclohexyl group is a key feature of This compound , introduced to modulate the compound's lipophilicity and conformational profile.
Influence on Lipophilicity and Membrane Permeability (focus on theoretical principles)
Lipophilicity, often expressed as the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter for passive diffusion across biological membranes. The cyclohexyl group, being a non-polar, saturated hydrocarbon ring, significantly increases the lipophilicity of the molecule. This enhancement in lipophilicity is generally expected to improve membrane permeability.
However, the relationship between lipophilicity and permeability is not always linear. Excessive lipophilicity can lead to poor aqueous solubility and increased non-specific binding. The "lipophilic permeability efficiency" (LPE) is a concept that evaluates how efficiently a compound utilizes its lipophilicity to gain permeability. The design of This compound likely represents an effort to balance the increased lipophilicity from the cyclohexyl group with the other physicochemical properties of the molecule to achieve optimal membrane passage.
Table 2: Predicted Physicochemical Contributions of the Cyclohexyl Group
| Property | Influence of Cyclohexyl Group | Theoretical Principle |
|---|---|---|
| Lipophilicity (LogP/LogD) | Increased | Addition of a non-polar, aliphatic ring system. |
| Aqueous Solubility | Decreased | Increased hydrophobic character. |
| Membrane Permeability | Potentially Enhanced | Increased lipophilicity facilitates partitioning into the lipid bilayer. |
| Molecular Size & Shape | Increased | Adds a bulky, three-dimensional feature to the planar benzodiazole core. |
Conformational Flexibility and Receptor Fit
The cyclohexyl ring is not planar and exists predominantly in a stable "chair" conformation. This ring can undergo a "ring flip" to an alternative chair conformation. This conformational flexibility can be crucial for achieving an optimal fit within a receptor's binding pocket. The ability of the cyclohexyl group to orient its substituents (in this case, the bond to the benzodiazole nitrogen) in either an axial or equatorial position allows the molecule to adapt its shape to the topology of the binding site.
This flexibility contrasts with a more rigid substituent like a phenyl group. The three-dimensional nature of the cyclohexyl group can provide a better anchor into a hydrophobic pocket of a receptor compared to a flat aromatic ring, potentially leading to increased binding affinity and selectivity. The specific conformation adopted upon binding will be the one that maximizes favorable interactions and minimizes steric clashes within the receptor.
Metabolic Lability Considerations (as a design principle, not specific data)
In drug design, managing metabolic lability is a critical aspect of optimizing a compound's pharmacokinetic profile. The introduction of fluorine and cyclohexyl groups can be a deliberate strategy to influence how a molecule is metabolized in the body.
The inclusion of fluorine atoms at specific positions in a molecule is a well-established method for enhancing metabolic stability. tandfonline.comacs.org The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by enzymes such as cytochrome P450. tandfonline.com By replacing metabolically vulnerable hydrogen atoms with fluorine, medicinal chemists can block common sites of metabolic attack, potentially increasing the drug's half-life and bioavailability. tandfonline.comacs.orgresearchgate.net For instance, placing fluorine on an aromatic ring can prevent hydroxylation, a common metabolic pathway. pressbooks.pub
Similarly, the cyclohexyl group can influence metabolic stability. While unsubstituted cyclohexyl rings can be susceptible to oxidation, often at the 4-position, they can also be used to replace more metabolically labile groups. pressbooks.pubnih.gov The rigid, three-dimensional nature of the cyclohexyl ring can orient the molecule in a way that shields other parts from metabolic enzymes. pharmablock.com Furthermore, strategic modifications to the cyclohexyl ring itself, such as the introduction of substituents, can block potential sites of metabolism. hyphadiscovery.com
Synergistic Effects of Combined Fluorine and Cyclohexyl Substitution
Fluorine's high electronegativity can influence the electronic environment of the entire molecule, which in turn can affect the properties of the cyclohexyl group. benthamscience.cominformahealthcare.com This can modulate the lipophilicity and binding interactions of the cyclohexyl moiety. benthamscience.com The electron-withdrawing nature of the fluorine atoms can also impact the pKa of nearby functional groups, which can be crucial for receptor binding and cell permeability. nih.gov
The strategic incorporation of both fluorine and cyclohexyl groups represents a sophisticated approach in medicinal chemistry to fine-tune the properties of a lead compound.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1365272-58-7 | C13H14F2N2 | 236.26 |
| 1-Cyclohexyl-1H-1,3-benzodiazole | 91820-88-1 | C13H16N2 | 200.28 |
| 1-Cyclohexyl-5-fluorobenzimidazole | 1375068-87-3 | C13H15FN2 | 218.27 |
| 6,7-Difluoro-1-methyl-1H-benzimidazole | Not Available | C8H6F2N2 | 168.14 |
Future Research Directions and Identified Research Gaps
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of functionalized benzimidazoles is a mature field, yet the development of highly efficient, green, and versatile methods for producing specifically substituted analogs like 1-cyclohexyl-6,7-difluoro-1,3-benzodiazole remains a critical area of research. Current strategies for synthesizing fluorinated benzimidazoles often involve the condensation of fluorinated o-phenylenediamines with aldehydes or carboxylic acids. mdpi.comresearchgate.net One-pot, multi-component reactions (MCRs) and tandem protocols are emerging as powerful tools for the efficient synthesis of benzimidazole (B57391) derivatives, offering advantages such as reduced reaction times and simplified purification processes. researchgate.netrsc.org
Future research should focus on developing novel synthetic pathways that are both efficient and environmentally benign. Exploring tandem reactions, such as aza-Wittig methodologies combined with copper-catalyzed heteroarylation, could provide a direct and modular approach to N-substituted benzimidazoles. nih.gov Furthermore, the application of microwave-assisted synthesis could significantly reduce reaction times and improve yields for fluorinated benzimidazole derivatives. researchgate.net
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Precursors | Potential Advantages |
| Multi-component Reaction | 4,5-Difluoro-N-cyclohexyl-o-phenylenediamine, Aldehyde, Oxidant | One-pot synthesis, high atom economy |
| Tandem Palladium/Copper Catalysis | 2-Bromo-1-cyclohexyl-4,5-difluorobenzene, Amine source | Controlled C-N bond formation, modular approach |
| Microwave-Assisted Synthesis | Fluorinated o-phenylenediamine (B120857), Cyclohexanecarboxaldehyde | Reduced reaction time, higher yields |
Exploration of Understudied Biological Targets for Benzodiazole Scaffolds
The benzimidazole core is a privileged scaffold that interacts with a wide range of biological targets, including enzymes and receptors. researchgate.netresearchgate.net While much research has focused on established targets like kinases and proton pumps, a vast landscape of understudied biological targets remains to be explored for benzodiazole derivatives. nih.govrsc.orgnih.gov The unique electronic properties conferred by the difluoro substitution on the benzene (B151609) ring of this compound could lead to novel interactions and selective inhibition of previously un-drugged proteins.
Future investigations should aim to screen this compound and its analogs against a broad panel of biological targets. A crowdsourced approach to mapping the unexplored target space of kinase inhibitors has proven effective in identifying unexpected activities for under-studied kinases. nottingham.ac.uk This strategy could be applied to benzimidazole libraries to uncover novel therapeutic opportunities. Furthermore, considering the prevalence of benzimidazoles in anthelmintic drugs, exploring their efficacy against emerging parasitic diseases and resistant strains is a crucial research avenue. ctppc.org
Advanced Mechanistic Studies using Biophysical Techniques
A deep understanding of the molecular interactions between a ligand and its biological target is fundamental for rational drug design. While docking studies provide valuable insights, experimental validation using advanced biophysical techniques is essential to elucidate the precise binding mode, kinetics, and thermodynamics of interaction. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information on the forces driving the interaction. researchgate.net
Future research should employ a suite of biophysical methods to characterize the interaction of this compound with its putative biological targets. For instance, SPR can be used to determine the on- and off-rates of binding, providing insights into the residence time of the compound on its target, a critical parameter for drug efficacy. researchgate.net NMR can be used to map the binding site and identify key intermolecular interactions, guiding further structural optimization.
Application of Artificial Intelligence and Machine Learning in Benzodiazole Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification of promising lead compounds and predicting their properties. researchgate.netnih.govnih.gov These computational tools can be trained on large datasets of known benzimidazole derivatives to build predictive models for various properties, including biological activity, pharmacokinetics (ADME), and toxicity. doi.orgmdpi.comresearchgate.netrsc.orgresearchgate.netresearchgate.net
Future research should leverage AI and ML to guide the discovery and development of novel benzodiazole-based therapeutics. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives, prioritizing the synthesis of the most promising candidates. researchgate.net Furthermore, generative AI models can be employed to design novel benzimidazole scaffolds with optimized properties, expanding the chemical space for drug discovery. The use of ML can also help in predicting the most effective synthetic routes, further enhancing the efficiency of the drug development pipeline.
Table 2: Application of AI/ML in Benzodiazole Research
| AI/ML Application | Research Goal | Potential Impact |
| QSAR Modeling | Predict biological activity of new derivatives | Prioritize synthesis of potent compounds |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles | Reduce late-stage attrition of drug candidates |
| Generative Models | Design novel benzimidazole scaffolds | Expand chemical diversity and intellectual property |
| Retrosynthesis Prediction | Identify optimal synthetic routes | Improve efficiency of chemical synthesis |
Design of Targeted Chemical Probes for Specific Biological Pathways
Chemical probes are indispensable tools for dissecting complex biological pathways and validating novel drug targets. The benzimidazole scaffold, with its tunable photophysical properties and amenability to chemical modification, is an excellent starting point for the design of targeted probes. nih.govnih.gov Benzimidazole-based fluorescent probes have been developed for imaging various cellular components and processes. acs.org
Future research should focus on the rational design and synthesis of chemical probes based on the this compound scaffold. By incorporating photoreactive groups or clickable handles, these probes can be used for activity-based protein profiling (ABPP) to identify the cellular targets of the parent compound. nih.gov The development of fluorescent "turn-on" probes that are activated upon binding to a specific target can enable real-time imaging of biological processes in living cells. nih.gov The synthesis of PET imaging ligands based on this scaffold could also facilitate in vivo target engagement studies. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis typically involves cyclocondensation of fluorinated precursors with cyclohexylamine derivatives. For example, nitrosation reactions under controlled acidic conditions (e.g., HCl/MeOH at 0°C) can introduce fluorine substituents while minimizing side products . Purification via column chromatography or recrystallization is critical, as impurities like 1-cyclopropyl-6,7-difluoro analogs may form during cyclization . Monitoring reaction progress using HPLC with UV detection (λ = 254 nm) ensures intermediate stability.
Q. How can the molecular structure and crystallographic parameters of this compound be accurately characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using Agilent CrysAlis PRO software with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles, particularly for the cyclohexyl ring and fluorine positions . Refinement via SHELXTL software accounts for anisotropic displacement parameters, with R-factors < 0.05 indicating high precision .
Q. What spectroscopic techniques are most effective for analyzing the reactivity of this compound in solution?
- Methodological Answer :
- NMR : NMR (470 MHz, CDCl) identifies fluorine environments (δ ≈ -110 to -120 ppm for aromatic F). NMR reveals cyclohexyl proton splitting patterns (δ 1.2–2.1 ppm) .
- MS : High-resolution ESI-MS confirms molecular weight (calc. for CHFN: 248.11 g/mol) and detects fragmentation pathways .
- IR : Stretching vibrations at 1600–1650 cm (C=N) and 1100–1150 cm (C-F) validate functional groups .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against bacterial targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using PDB structures (e.g., 3H7) identifies binding affinities to enzymes like DNA gyrase. Quantum mechanical calculations (DFT/B3LYP/6-311+G(d,p)) optimize geometry and electrostatic potential maps, highlighting fluorine’s electron-withdrawing effects on ligand-receptor interactions . Machine learning models trained on MIC data from analogous fluoroquinolones (e.g., CPFX, LVFX) can predict antimicrobial efficacy .
Q. What strategies mitigate fluorinated byproduct formation during derivatization reactions?
- Methodological Answer :
- Temperature Control : Maintaining reactions below 40°C reduces defluorination .
- Catalyst Selection : Pd(PPh) in Suzuki-Miyaura couplings minimizes side reactions with fluorine substituents .
- In Situ Monitoring : Raman spectroscopy tracks intermediate stability, particularly for 6,7-difluoro regions sensitive to nucleophilic attack .
Q. How do steric effects from the cyclohexyl group influence the compound’s photophysical properties?
- Methodological Answer : Time-dependent DFT (TD-DFT) simulations correlate cyclohexyl conformation (chair vs. boat) with absorption spectra. Experimental validation via UV-Vis (λ ≈ 290 nm in acetonitrile) and fluorescence quenching studies (Φ < 0.1) indicate steric hindrance reduces π-π* transitions .
Methodological Notes
- Toxicity & Safety : Handle under inert atmospheres (N) due to potential fluorinated volatile byproducts. Use PPE and fume hoods, referencing MedChemExpress safety protocols .
- Data Validation : Cross-reference crystallographic data (CCDC deposition) and spectral libraries to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
